molecular formula C10H6ClFN2S B2414411 2-((4-Chlorophenyl)thio)-5-fluoropyrimidine CAS No. 1353980-68-3

2-((4-Chlorophenyl)thio)-5-fluoropyrimidine

Cat. No. B2414411
CAS RN: 1353980-68-3
M. Wt: 240.68
InChI Key: LYWYKLVWXJBCFX-UHFFFAOYSA-N
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Description

“2-((4-Chlorophenyl)thio)-5-fluoropyrimidine” is a chemical compound that contains a pyrimidine ring which is a six-membered heterocyclic ring with two nitrogen atoms and four carbon atoms. It also has a thioether linkage (represented by the “thio” in the name), a fluorine atom attached to the pyrimidine ring, and a chlorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be based on the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a crystallographic study, it’s difficult to provide an accurate analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its reactivity. Pyrimidines can participate in a variety of reactions, and the presence of the thioether, fluorine, and chlorophenyl groups could also influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the fluorine and chlorine atoms could affect its polarity and solubility .

Scientific Research Applications

Kinase Inhibition Potential

  • Regioselective Synthesis for Kinase Inhibitors : A study focused on the synthesis of novel compounds, including 2,4-disubstituted-5-fluoropyrimidines, which could potentially act as kinase inhibitors. This class of compounds, including derivatives of 5-fluoropyrimidine, shows promise in the development of anticancer drugs (Wada et al., 2012).

Anticancer Applications

  • Oral Chemotherapy Drug S-1 : S-1, an oral fluoropyrimidine drug, which comprises a 5-fluorouracil prodrug (tegafur), has been evaluated for its efficacy in treating various cancers. The study explored its pharmacokinetics, maximum tolerated dose, and anticancer activity, highlighting the importance of fluoropyrimidine derivatives in chemotherapy (Chu et al., 2004).

Mechanistic Insights and Synthesis

  • Synthesis of Fluoropyrimidines : Research on the synthesis of simple fluoropyrimidines, including derivatives like 2-((4-Chlorophenyl)thio)-5-fluoropyrimidine, provides insights into their chemical properties and potential applications in medicinal chemistry (Brown & Waring, 1974).
  • Concise and Efficient Synthesis Approaches : Another study highlighted a concise and efficient protocol for synthesizing a series of 2,6-disubstituted 4-fluoropyrimidines, indicating the versatility of these compounds in drug development (Liu et al., 2019).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and toxicity. Proper handling and storage procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, as well as the development of synthesis methods that are more efficient or environmentally friendly .

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-5-fluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFN2S/c11-7-1-3-9(4-2-7)15-10-13-5-8(12)6-14-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWYKLVWXJBCFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=NC=C(C=N2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Chlorophenyl)thio)-5-fluoropyrimidine

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